

In Vitro Activity of AZD2858 on β -Catenin Levels: A Technical Guide

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Compound of Interest

Compound Name: AZD2858
Cat. No.: B15541572

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Introduction

This technical guide provides a comprehensive overview of the in vitro activity of **AZD2858**, a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with a specific focus on its effects on β -catenin levels. Dysregulation of the Wnt/ β -catenin signaling pathway is implicated in a variety of diseases, including cancer and developmental disorders. **AZD2858**'s mechanism of action, which involves the stabilization and accumulation of β -catenin, makes it a valuable tool for studying this pathway and a potential therapeutic agent. This document details the quantitative effects of **AZD2858** on β -catenin, provides in-depth experimental protocols for its characterization, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: GSK-3 Inhibition and β -Catenin Stabilization

AZD2858 is a potent, ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3 α and GSK-3 β . [1] In the canonical Wnt/ β -catenin signaling pathway, GSK-3 is a key component of the "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). [2] In the absence of a Wnt signal, this complex phosphorylates β -catenin, marking it for ubiquitination and subsequent proteasomal degradation. [2] By inhibiting GSK-3, **AZD2858** prevents the phosphorylation of β -catenin, leading to its stabilization,

accumulation in the cytoplasm, and subsequent translocation to the nucleus.^[2] In the nucleus, β -catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and fate.^[2]

Quantitative Data: In Vitro Activity of AZD2858

The following tables summarize the key quantitative data regarding the in vitro activity of **AZD2858**.

Table 1: Biochemical and Cellular Potency of **AZD2858**

Parameter	Target/Effect	Value	Reference
IC50	GSK-3 α	0.9 nM	^[1]
IC50	GSK-3 β	5 nM	^[1]
Cellular IC50	GSK-3 β dependent phosphorylation	68 nM	^[1]

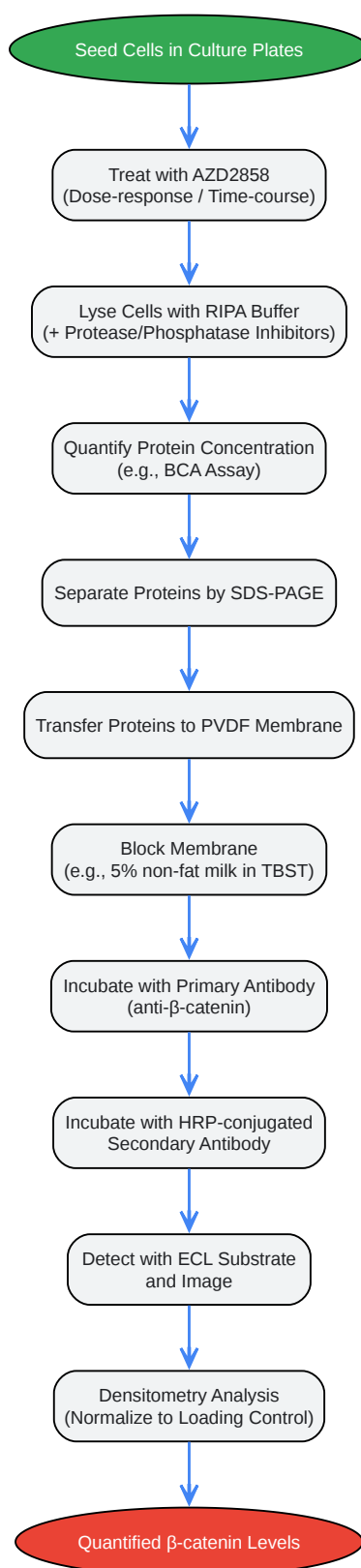
Table 2: Effect of **AZD2858** on β -Catenin Levels and Cellular Viability

Cell Type	Effect	Concentration	Result	Reference
Human Osteoblast-like Cells	Increased β -catenin levels	1 μ M	3-fold increase	[1][3]
Human Osteoblast Cells	Increased β -catenin levels	1 μ M	Increase observed	[3]
Human Osteoblast Cells	β -catenin levels	10 nM	No effect	[1]
U251 Human Glioblastoma	Cytotoxicity (IC50)	~1.01 μ M	-	[4]
U87 Human Glioblastoma	Cytotoxicity (IC50)	~6.52 μ M	-	[4]
GBM1 Patient-Derived Glioblastoma	Cytotoxicity (IC50)	~1.5 μ M	-	[4]
GBM4 Patient-Derived Glioblastoma	Cytotoxicity (IC50)	~2.0 μ M	-	[4]
Normal Human Astrocytes (NHA)	Cytotoxicity (IC50)	~2.9 μ M	-	[4]
Neural Progenitor Cells (NP1)	Cytotoxicity (IC50)	~2.5 μ M	-	[4]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and the experimental procedures, the following diagrams are provided.

Figure 1: Canonical Wnt/ β -catenin signaling pathway and the mechanism of **AZD2858** action.



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